molecular formula C11H20N2O3 B8568037 Acrylamide DMAEMA CAS No. 25568-39-2

Acrylamide DMAEMA

Cat. No. B8568037
M. Wt: 228.29 g/mol
InChI Key: JADMAVSCPFDMLP-UHFFFAOYSA-N
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Patent
US04224150

Procedure details

To a solution of 50.0 grams of acetic acid in 350 grams of water is added 131 grams of DMAEMA followed by 119 grams of acrylamide. The pH of the solution is 7.0 without any adjustment. The rest of the procedure is the same as followed in Example A. After 5 hours G.L.C. analysis showed there was no DMAEMA monomer remaining, while 33% of the acrylamide was recovered. This indicates that ≈66% of the DMAEMA had been quaternized.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Name
Quantity
350 g
Type
solvent
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH3:5][C:6]([C:8]([O:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])=[O:9])=[CH2:7].[C:16]([NH2:20])(=[O:19])[CH:17]=[CH2:18]>O>[C:16]([NH2:20])(=[O:19])[CH:17]=[CH2:18].[CH3:7][C:6]([C:8]([O:10][CH2:11][CH2:12][N:13]([CH3:15])[CH3:14])=[O:9])=[CH2:5] |f:4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
131 g
Type
reactant
Smiles
CC(=C)C(=O)OCCN(C)C
Name
Quantity
350 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
119 g
Type
reactant
Smiles
C(C=C)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OCCN(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was recovered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C=C)(=O)N.CC(=C)C(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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